molecular formula C5H12N2O2S2 B12805937 3-((2-Aminoethyl)dithio)alanine CAS No. 30714-38-6

3-((2-Aminoethyl)dithio)alanine

Cat. No.: B12805937
CAS No.: 30714-38-6
M. Wt: 196.3 g/mol
InChI Key: WYQFVGPQTGCDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Aminoethyl)dithio)alanine is a compound with the molecular formula C5H12N2O2S2. It is a derivative of alanine, where the side chain contains a disulfide bond linked to an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminoethyl)dithio)alanine typically involves the reaction of alanine with 2-aminoethanethiol in the presence of an oxidizing agent to form the disulfide bond. The reaction conditions often include a suitable solvent, such as water or ethanol, and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)dithio)alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Aminoethyl)dithio)alanine has a wide range of applications in scientific research:

    Chemistry: Used as a bifunctional linker in the synthesis of complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of 3-((2-Aminoethyl)dithio)alanine involves its ability to form disulfide bonds with other thiol-containing molecules. This property allows it to act as a cross-linking agent in proteins and peptides, thereby influencing their structure and function. The compound can also participate in redox reactions, affecting cellular redox homeostasis and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Aminoethyl)dithio)propionic acid
  • 3-((2-Aminoethyl)dithio)butyric acid
  • 3-((2-Aminoethyl)dithio)valine

Uniqueness

3-((2-Aminoethyl)dithio)alanine is unique due to its specific structure, which allows it to form stable disulfide bonds and participate in a variety of chemical reactions. Its versatility makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

30714-38-6

Molecular Formula

C5H12N2O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-amino-3-(2-aminoethyldisulfanyl)propanoic acid

InChI

InChI=1S/C5H12N2O2S2/c6-1-2-10-11-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)

InChI Key

WYQFVGPQTGCDJH-UHFFFAOYSA-N

Canonical SMILES

C(CSSCC(C(=O)O)N)N

Origin of Product

United States

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